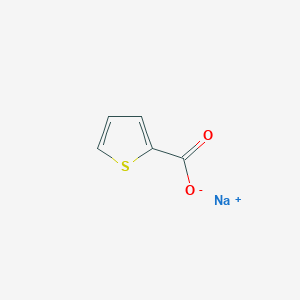

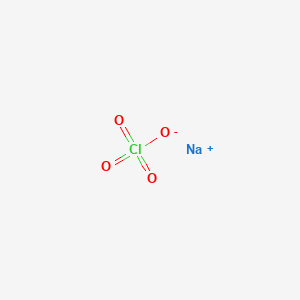

sodium;perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium perchlorate is an inorganic compound with the chemical formula NaClO₄. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. Sodium perchlorate is noteworthy as the most water-soluble of the common perchlorate salts .

Vorbereitungsmethoden

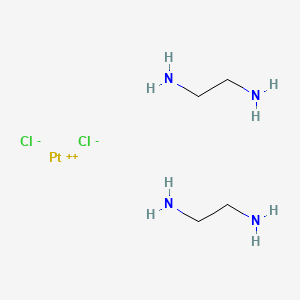

Synthetic Routes and Reaction Conditions: Sodium perchlorate can be synthesized through the electrolysis of a sodium chlorate (NaClO₃) solution using an inert platinum electrode. During this process, the chlorate is converted into perchlorate via anodic oxidation .

Industrial Production Methods: Industrially, sodium perchlorate is produced by the direct oxidation of sodium chloride (NaCl) in a single step using a graphite substrate lead dioxide anode. This method involves running electrochemical cells at specific conditions, such as an anode current density of 20 A/dm² and a temperature of 45°–50°C .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium perchlorate undergoes various chemical reactions, including:

Thermal Decomposition: At 490°C, sodium perchlorate decomposes to produce sodium chloride (NaCl) and dioxygen (O₂).

Common Reagents and Conditions:

Acidic Medium: NaClO₃ + H₂O → NaClO₄ + 2H⁺ + 2e⁻

Alkaline Medium: NaClO₃ + 2OH⁻ → NaClO₄ + H₂O + 2e⁻

Major Products:

Perchloric Acid: Produced by treating sodium perchlorate with hydrochloric acid (HCl).

Ammonium Perchlorate and Potassium Perchlorate: Prepared by double decomposition from a solution of sodium perchlorate and ammonium chloride or potassium chloride, respectively.

Wissenschaftliche Forschungsanwendungen

Sodium perchlorate has a wide range of applications in scientific research:

Wirkmechanismus

Sodium perchlorate functions as a competitive inhibitor of iodine uptake in the thyroid gland. This mechanism is utilized to protect the thyroid from radiation or to diagnose congenital thyroid disorders . The compound interferes with the normal iodine uptake process, thereby affecting thyroid hormone synthesis.

Vergleich Mit ähnlichen Verbindungen

- Sodium Chlorate (NaClO₃)

- Sodium Chlorite (NaClO₂)

- Sodium Hypochlorite (NaClO)

- Potassium Perchlorate (KClO₄)

- Ammonium Perchlorate (NH₄ClO₄)

Comparison: Sodium perchlorate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts . This property distinguishes it from other perchlorates like potassium perchlorate and ammonium perchlorate, which have lower solubility.

Eigenschaften

IUPAC Name |

sodium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZAXWOYCMUHIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7601-89-0 |

Source

|

| Record name | Sodium perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.